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For researchers, scientists, and professionals in semiconductor device development,

accurately predicting the performance of Aluminum Gallium Nitride (AlGaN) High Electron

Mobility Transistors (HEMTs) is crucial. Technology Computer-Aided Design (TCAD)

simulations offer a powerful tool for this purpose, but their reliability hinges on rigorous

validation against experimental data. This guide provides a comprehensive comparison of

TCAD simulation models with experimental results for AlGaN HEMTs, detailing the necessary

experimental protocols and presenting key data in a clear, comparative format.

The Crucial Role of TCAD in AlGaN HEMT
Development
AlGaN/GaN HEMTs are leading candidates for high-power and high-frequency applications due

to their superior material properties, such as a wide bandgap, high electron mobility, and high

breakdown field. TCAD simulations are instrumental in the design and optimization of these

devices, allowing for the exploration of various device structures and physical phenomena

without the high cost and time investment of fabrication. However, the accuracy of these

simulations is paramount.[1] A simulation model must be carefully calibrated with measurement

data to be considered a reliable representation of a real-world device.[1] This validation

process ensures that the TCAD model can be effectively used to optimize device design for

enhanced performance and reliability.[1]

The Validation Workflow: A Step-by-Step Approach
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The process of validating a TCAD simulation model for an AlGaN HEMT involves a systematic

workflow that integrates device fabrication, experimental characterization, and simulation model

calibration.
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Figure 1: A flowchart illustrating the iterative process of validating a TCAD simulation model for
AlGaN HEMTs against experimental data.

Key Physical Models in TCAD Simulations
The accuracy of TCAD simulations for AlGaN HEMTs relies on the appropriate selection and

calibration of various physical models. These models describe the fundamental semiconductor

physics that govern the device's behavior.
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Figure 2: Key physical models employed in TCAD simulations of AlGaN HEMTs.

A crucial aspect of simulating AlGaN/GaN HEMTs is accurately modeling the polarization

effects. The spontaneous and piezoelectric polarization at the AlGaN/GaN interface leads to

the formation of a two-dimensional electron gas (2DEG), which is fundamental to the device's

operation.[1] Trap states, both at the surface and within the buffer layers, can significantly

impact device performance, leading to phenomena like current collapse, and must be carefully

accounted for in the simulation.[2]

Experimental Protocols
To obtain reliable experimental data for TCAD model validation, a well-defined fabrication and

characterization process is essential.

AlGaN HEMT Fabrication Process
The fabrication of AlGaN/GaN HEMTs typically involves a series of photolithography, etching,

and deposition steps. A general process flow is outlined below.[3][4][5]

Epitaxial Growth: The AlGaN/GaN heterostructure is grown on a suitable substrate (e.g., SiC,

Si, or sapphire) using techniques like Metal-Organic Chemical Vapor Deposition (MOCVD).
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Mesa Isolation: The active device areas are defined by etching away the surrounding

semiconductor material, typically using a chlorine-based plasma in a Reactive Ion Etching

(RIE) system.

Ohmic Contact Formation: Source and drain contacts are formed by depositing a metal stack

(e.g., Ti/Al/Ni/Au) and subsequently annealing at high temperatures to ensure good ohmic

behavior.

Gate Formation: The gate contact is defined using electron-beam lithography for sub-micron

gate lengths. A Schottky metal stack (e.g., Ni/Au) is then deposited.

Passivation: A dielectric layer, such as Silicon Nitride (SiN), is deposited over the device to

passivate the surface and mitigate the effects of surface traps.

Interconnect Metallization: Finally, thicker metal layers are deposited to form the contact

pads for probing and packaging.

Device Characterization
Once fabricated, the AlGaN HEMTs undergo a series of electrical characterizations to extract

key performance metrics.

DC Characterization: This involves measuring the current-voltage (I-V) characteristics of the

device. A semiconductor parameter analyzer is used to measure the output characteristics

(drain current, Id, versus drain-source voltage, Vds, at different gate-source voltages, Vgs)

and transfer characteristics (Id versus Vgs at a fixed Vds). From these measurements, key

parameters such as threshold voltage (Vth), on-resistance (Ron), maximum drain current

(Id,max), and peak transconductance (gm) are extracted.[6][7]

RF Characterization: The high-frequency performance of the device is evaluated by

measuring its S-parameters using a vector network analyzer (VNA) and on-wafer probes.[8]

[9] From the S-parameters, the current gain (h21) and maximum available gain (MAG) can

be calculated. The unity current gain cutoff frequency (fT) and the maximum oscillation

frequency (fmax) are then determined, which are critical figures of merit for high-frequency

applications.[8]
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Breakdown Voltage Measurement: The breakdown voltage is determined by applying a high

drain voltage while the gate is biased below the threshold voltage (in the off-state) and

monitoring the drain leakage current. The breakdown voltage is defined as the voltage at

which a sudden, sharp increase in leakage current occurs.[2]

Comparison of TCAD Simulation and Experimental
Data
The core of the validation process is the direct comparison of simulated and experimental

results. The TCAD model is calibrated by adjusting various physical parameters until a good

agreement is achieved across a range of operating conditions.

DC Characteristics
The DC characteristics are fundamental to validating the basic operation of the simulated

device.

Parameter TCAD Simulation Experimental Data Reference

Threshold Voltage

(Vth)
-3.5 V -3.4 V [2]

Maximum Drain

Current (Id,max)
~1.1 A/mm ~1.0 A/mm [10]

Peak

Transconductance

(gm)

~280 mS/mm ~275 mS/mm [10]

On-Resistance (Ron) 3.5 Ω·mm 3.7 Ω·mm [11]

Note: The values presented are representative and can vary significantly depending on the

specific device structure and fabrication process.

RF Characteristics
For high-frequency applications, validating the RF performance is crucial.
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Parameter TCAD Simulation Experimental Data Reference

Cutoff Frequency (fT) 35 GHz 32 GHz [10]

Maximum Oscillation

Frequency (fmax)
75 GHz 70 GHz [10]

Note: The values presented are representative and can vary significantly depending on the

specific device structure and fabrication process.

Breakdown Voltage
The ability to withstand high voltages is a key advantage of AlGaN HEMTs.

Parameter TCAD Simulation Experimental Data Reference

Breakdown Voltage

(Vbr)
620 V 600 V [2]

Note: The values presented are representative and can vary significantly depending on the

specific device structure and fabrication process.

Conclusion
The validation of TCAD simulation models for AlGaN HEMTs is a critical step in the

development of high-performance power and RF electronics. By carefully calibrating the

physical models in the simulation against comprehensive experimental data, researchers and

engineers can create predictive models that accelerate the design cycle and enable the

optimization of device performance and reliability. The close agreement demonstrated in

various studies between TCAD simulations and experimental measurements for DC, RF, and

breakdown characteristics underscores the power of this approach in advancing AlGaN HEMT

technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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